molecular formula C12H11ClF3N B2807606 (R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl CAS No. 2241594-40-9

(R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl

Cat. No.: B2807606
CAS No.: 2241594-40-9
M. Wt: 261.67
InChI Key: OUTCIXNNERQAAI-RFVHGSKJSA-N
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Description

(R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt featuring a naphthalene moiety and a trifluoroethylamine group. Its molecular formula is C₁₂H₁₁ClF₃N, with a molecular weight of 261.67 g/mol (CAS: 2241594-40-9) . The compound’s stereochemistry and electron-withdrawing trifluoromethyl group enhance its utility in asymmetric synthesis, chiral recognition, and coordination chemistry. Key applications include:

  • Catalysis: As a chiral ligand or auxiliary in enantioselective reactions (e.g., in the synthesis of Himbert diene ligands) .
  • Material Science: Participation in metallohelix complexes for ice recrystallization inhibition .
  • Pharmaceutical Research: Potential as a building block for nicotinic receptor modulators or antifreeze protein mimetics .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCIXNNERQAAI-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(naphthalen-1-yl)ethan-1-amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyl ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyl derivatives, trifluoromethylated amines, and their corresponding hydrochloride salts.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to target sites, where it can modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Chiral Amines with Naphthalene Moieties

Compound Name Structure Key Features CAS Number Molecular Weight Key Applications/Properties References
(R)-1-(Naphthalen-1-yl)ethan-1-amine Lacks trifluoro group; simpler ethylamine Not provided ~185.24 g/mol Chiral auxiliary in phase transport studies ; precursor to trifluoro derivatives
(S)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine HCl Enantiomer of target compound 2222662-58-8 261.67 g/mol Mirror-image properties in stereospecific reactions
1-(Naphthalen-2-yl)ethan-1-amine Naphthalene substitution at position 2 Not provided ~185.24 g/mol Altered steric/electronic effects in coordination chemistry

Key Insights :

  • The trifluoro group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs, making it more suitable for biological applications .
  • Enantiomers (R vs. S) exhibit divergent binding affinities in chiral environments. For example, (S)-enantiomers may show reduced efficacy in metallohelix formation due to mismatched stereochemistry .

Trifluoroethylamine Derivatives with Alternative Aromatic Groups

Compound Name Aromatic Substituent CAS Number Molecular Weight Key Applications/Properties References
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine 3-(Trifluoromethyl)phenyl group 1213841-80-5 257.20 g/mol Enhanced electron-withdrawing effects for catalysis/pharmaceuticals
2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine 4-Isobutylphenyl group 1020918-61-9 231.26 g/mol Nonsteroidal anti-inflammatory drug (NSAID) analog research
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine HCl Fluoro-methoxyphenyl group 1803606-55-4 259.63 g/mol Improved solubility for CNS-targeting drug candidates

Key Insights :

  • Naphthalene in the target compound provides bulkier aromatic stacking compared to phenyl derivatives, influencing binding in protein cavities (e.g., α7 nicotinic receptors) .
  • Electron-deficient aromatic groups (e.g., trifluoromethylphenyl) enhance interactions with electron-rich biological targets but reduce solubility .

Chiral Amines with Non-Aromatic Substituents

Compound Name Substituent CAS Number Molecular Weight Key Applications/Properties References
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl Tetrahydrofuran ring 1447607-32-0 205.61 g/mol Solubility in polar solvents; potential prodrug design
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine HCl Oxetane ring 2089671-41-8 207.62 g/mol Conformational restriction for bioactive molecules

Key Insights :

  • Cyclic ether substituents (e.g., tetrahydrofuran, oxetane) improve water solubility and metabolic stability compared to aromatic analogs .
  • These compounds are less suited for applications requiring π-π interactions (e.g., enzyme inhibition) but excel in solubility-driven formulations.

Data Tables for Key Properties

Table 1: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
(R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine HCl 3.2 12.5 (water) 198–202
(R)-1-(Naphthalen-1-yl)ethan-1-amine 2.8 25.0 (water) 160–165
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl 1.5 50.0 (water) 175–178

Biological Activity

(R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS number 2241594-40-9. It belongs to a class of compounds known for their potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₁ClF₃N
Molecular Weight261.67 g/mol
CAS Number2241594-40-9
IUPAC Name(R)-2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride

The biological activity of (R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride primarily involves its interaction with various receptors and enzymes. Research indicates that this compound may act as a modulator of the calcium-sensing receptor (CaSR), which plays a critical role in calcium homeostasis and signaling pathways in various tissues.

Structure-Activity Relationship (SAR)

A study on related compounds demonstrated that modifications at specific positions on the naphthalene ring can significantly alter biological activity. For instance, the introduction of trifluoromethyl groups has been shown to enhance receptor binding affinity and potency. The IC50 values observed in various studies highlight the importance of structural modifications:

CompoundIC50 (µM)Notes
4-(Trifluoromethoxy)benzenesulfonyl derivative5.4 ± 0.5Active against CaSR in CHO cells
Carboxamide derivative0.9 ± 0.2Six-fold increase in activity compared to sulfonamide linkage

These findings suggest that (R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride may exhibit enhanced biological activity through similar structural modifications.

In Vitro Studies

In vitro studies have demonstrated that (R)-2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride can influence cellular signaling pathways. For example, it has been shown to inhibit calcium-induced tritiated inositol phosphate accumulation in CHO cells expressing CaSR, indicating its potential as a calcilytic agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Calcilytic Activity : A study published in PubMed reported that derivatives of naphthalene-based amines could effectively modulate CaSR activity, with implications for treating conditions related to calcium imbalance.
  • Drug Discovery Applications : The compound's unique structural features make it a candidate for drug development targeting calcium-related disorders. The synthesis methodologies employed in parallel library synthesis have facilitated the exploration of this compound's analogs for enhanced efficacy.

Q & A

Q. How can researchers optimize the synthesis of (R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine HCl to ensure high yield and purity?

Methodological Answer:

  • Reaction Condition Control : Optimize temperature (typically 0–25°C), pH (neutral to slightly acidic), and reactant stoichiometry to minimize side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification Techniques : Employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Analytical Validation : Confirm structural integrity using 1^1H/19^{19}F NMR (e.g., trifluoromethyl signals at δ ~120 ppm in 19^{19}F NMR) and high-resolution mass spectrometry (HRMS) with <1 ppm mass error .

Q. What analytical techniques are critical for characterizing the stereochemical configuration and purity of this compound?

Methodological Answer:

  • Chirality Confirmation : Use polarimetry to measure specific optical rotation ([α]D_D) and compare with literature values. Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) .
  • Structural Elucidation : Perform X-ray crystallography (using SHELX software for refinement) to resolve absolute configuration. Pair with IR spectroscopy to identify amine HCl salt formation (N–H stretch ~2500–3000 cm1^{-1}) .
  • Purity Assessment : Combine 13^{13}C NMR (to detect trace solvents) and thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. How does the stereochemical configuration (R vs. S) influence biological activity in receptor-binding studies?

Methodological Answer:

  • Enantiomer-Specific Assays : Conduct competitive binding assays (e.g., radioligand displacement) using isolated receptors (e.g., GPCRs). Compare IC50_{50} values of (R)- and (S)-enantiomers to quantify stereoselectivity .
  • Molecular Dynamics (MD) Simulations : Model interactions between the trifluoromethyl group and hydrophobic receptor pockets. Highlight differences in binding free energy (ΔG) between enantiomers using software like AutoDock Vina .
  • In Vivo Correlation : Administer enantiomers to animal models and measure pharmacokinetic parameters (e.g., AUC, Cmax_{max}) to link stereochemistry to efficacy/toxicity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source Validation : Cross-check compound purity (e.g., residual solvent levels via GC-MS) and storage conditions (e.g., desiccated vs. ambient). Polymorphic forms (e.g., hydrate vs. anhydrous HCl salt) can alter solubility and bioactivity .
  • Meta-Analysis Framework : Aggregate data from multiple studies using standardized assays (e.g., CEREP panels). Apply statistical tools (e.g., mixed-effects models) to account for inter-lab variability .
  • Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

Q. What role does the trifluoromethyl group play in modulating lipophilicity and target selectivity?

Methodological Answer:

  • LogP Measurement : Determine octanol-water partition coefficients experimentally (shake-flask method) or computationally (CLogP). Compare with non-fluorinated analogs to quantify lipophilicity enhancement .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with –CF3_3 replaced by –CH3_3 or –Cl. Test in vitro activity to isolate contributions of electronic vs. steric effects .
  • Membrane Permeability Assays : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate –CF3_3 presence with passive diffusion rates .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Protocols : Use Glide (Schrödinger) or GOLD for rigid/flexible docking. Include explicit water molecules in binding sites to account for solvation effects .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for subtle structural changes (e.g., naphthalene vs. biphenyl substituents) .
  • QM/MM Hybrid Models : Apply quantum mechanics (e.g., DFT) to the ligand-binding site and molecular mechanics to the protein backbone for accurate electrostatic modeling .

Q. How do solvent polarity and reaction media influence the compound’s stability during catalytic reactions?

Methodological Answer:

  • Solvent Screening : Test stability in aprotic (e.g., DMF, THF) vs. protic (e.g., MeOH, H2_2O) solvents via accelerated degradation studies (40°C/75% RH). Monitor by LC-MS for decomposition products .
  • Acid/Base Stability : Expose to buffered solutions (pH 1–13) and quantify degradation kinetics. The HCl salt form enhances aqueous stability compared to the free base .

Q. What strategies mitigate degradation during long-term storage for in vivo studies?

Methodological Answer:

  • Lyophilization : Prepare lyophilized powders under vacuum (≤0.1 mbar) and store at –80°C with desiccants (silica gel) to prevent hydrolysis .
  • Stabilizer Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in formulations to inhibit radical-mediated degradation .

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